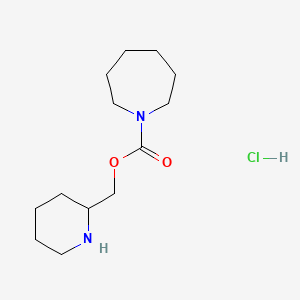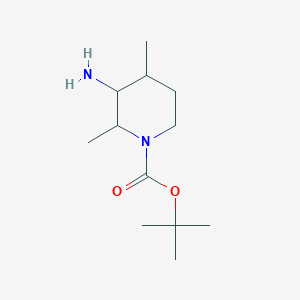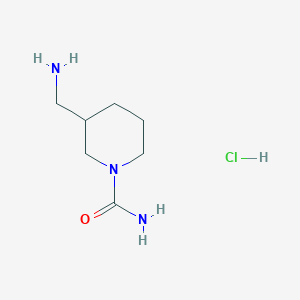![molecular formula C14H23N3O3 B1382988 tert-ブチル N-{2-[(1,5-ジメチル-1H-ピラゾール-4-イル)メチル]-3-オキソプロピル}カルバメート CAS No. 1803582-69-5](/img/structure/B1382988.png)
tert-ブチル N-{2-[(1,5-ジメチル-1H-ピラゾール-4-イル)メチル]-3-オキソプロピル}カルバメート
説明
Tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate is a useful research compound. Its molecular formula is C14H23N3O3 and its molecular weight is 281.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
製薬研究:抗菌剤
この化合物に含まれるピラゾール部分は、その抗菌特性で知られています。 研究では、ピラゾールの誘導体が強力な抗菌剤および抗真菌剤として作用することが示されています 。 この化合物は、新しい抗菌薬を開発するために、さまざまな微生物株に対して合成され、試験することができます。
農業化学:除草剤の開発
ピラゾールの誘導体は、除草特性を持つことが明らかになっています 。 問題の化合物は、新規除草剤の合成に利用でき、農業における雑草駆除のための新たなツールを提供する可能性があります。
有機合成:複素環化合物のビルディングブロック
この化合物は、さまざまな複素環化合物の合成のためのビルディングブロックとして役立ちます。 そのtert-ブチル基は、酸性条件下で脱保護することができ、さらなる官能基化を可能にします .
医薬品化学:抗炎症薬
ピラゾール環を含む化合物は、抗炎症活性を示すことが報告されています 。 これは、tert-ブチル N-{2-[(1,5-ジメチル-1H-ピラゾール-4-イル)メチル]-3-オキソプロピル}カルバメートが、新しい抗炎症薬の開発における前駆体となる可能性があることを示唆しています。
触媒:鈴木カップリング反応
ピラゾール含有化合物のボロン酸エステル誘導体は、複雑な有機分子を生成する上で重要な鈴木カップリング反応に役立ちます 。 この化合物は、ボロン酸エステル基を導入するために修飾することができ、触媒プロセスにおいて価値のあるものとなります。
生化学:酵素阻害
ピラゾールの誘導体は、さまざまな酵素を阻害することが知られており、これはがんや糖尿病などの疾患の治療に重要です 。 この化合物は、生化学研究における酵素阻害剤としての可能性を探求することができます。
材料科学:有機半導体
ピラゾールの電子特性は、それを有機半導体での使用候補としています。 この化合物の電子応用に関する研究は、材料科学の進歩につながる可能性があります .
ケミカルバイオロジー:生物学的経路の探査
その潜在的な生物学的活性により、この化合物は、細胞内の生物学的経路や相互作用を研究するために、蛍光マーカーやその他のプローブで標識することができます .
作用機序
Target of Action
Tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate is an important intermediate product in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Mode of Action
Ceftolozane, like other cephalosporins, works by inhibiting bacterial cell wall synthesis, leading to cell death .
Biochemical Pathways
The compound is synthesized via amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine . The structures of the target product and intermediates in each step were characterized by mass spectrometry, 1H and 13C NMR, and FT-IR spectroscopy .
Pharmacokinetics
Ceftolozane is administered intravenously, suggesting that the compound and its derivatives likely have properties suitable for systemic circulation .
Result of Action
As an intermediate in the synthesis of ceftolozane, the compound contributes to the antibiotic’s efficacy against a wide range of bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa . The ultimate result of its action is the inhibition of bacterial cell wall synthesis, leading to bacterial cell death .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and reactivity during the synthesis of ceftolozane .
生化学分析
Biochemical Properties
Tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with enzymes involved in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic . The compound acts as an intermediate in the synthesis process, undergoing several chemical transformations. Additionally, it interacts with proteins involved in cellular signaling pathways, potentially modulating their activity and affecting downstream biological processes.
Cellular Effects
The effects of tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Furthermore, it affects cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate involves several key processes. At the molecular level, the compound binds to specific biomolecules, including enzymes and proteins, altering their activity. This binding can result in either inhibition or activation of the target enzymes, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation over time . Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as enhancing cellular function and improving metabolic processes . At higher doses, the compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. These dosage-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
Tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes, influencing metabolic flux and metabolite levels . The compound’s involvement in these pathways can lead to changes in cellular energy production and utilization, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for the compound’s interaction with its target biomolecules and the subsequent modulation of cellular processes.
特性
IUPAC Name |
tert-butyl N-[2-[(1,5-dimethylpyrazol-4-yl)methyl]-3-oxopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-10-12(8-16-17(10)5)6-11(9-18)7-15-13(19)20-14(2,3)4/h8-9,11H,6-7H2,1-5H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBISLVMFRDUGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CC(CNC(=O)OC(C)(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601120063 | |
| Record name | Carbamic acid, N-[3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-formylpropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601120063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803582-69-5 | |
| Record name | Carbamic acid, N-[3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-formylpropyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803582-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-formylpropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601120063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



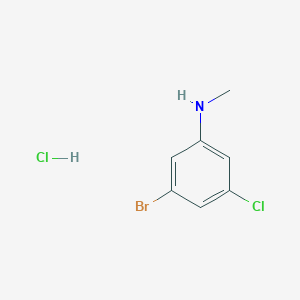
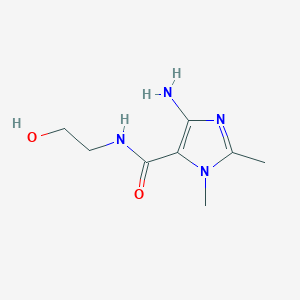
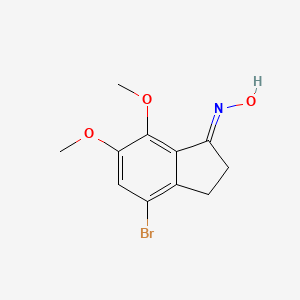
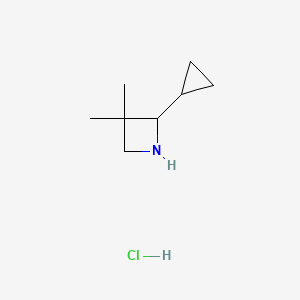

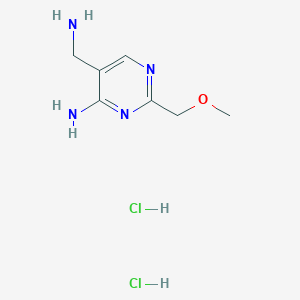
![2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride](/img/structure/B1382914.png)

![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1382919.png)

